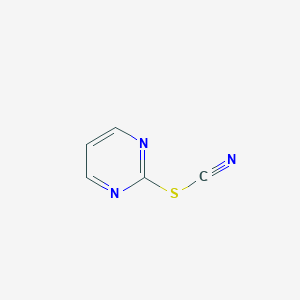

Pyrimidin-2-yl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-yl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3S/c6-4-9-5-7-2-1-3-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBUFRXTFPHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356039 | |

| Record name | pyrimidin-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-87-4 | |

| Record name | pyrimidin-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Pyrimidin 2 Yl Thiocyanate and Its Derivatives

Electrophilic and Nucleophilic Reactions

The pyrimidine (B1678525) ring, being electron-deficient, and the thiocyanate (B1210189) group, with its electrophilic and nucleophilic centers, confer a rich and varied reactivity profile to pyrimidin-2-yl thiocyanate.

Nucleophilic Attack of Thiocyanate on Electron-Poor Centers

The thiocyanate anion (SCN⁻) is an ambident nucleophile, capable of attacking electrophiles at either the sulfur or the nitrogen atom. While the attack of the thiocyanate ion on various electrophiles is a well-established reaction, specific studies focusing solely on the nucleophilic attack of the thiocyanate moiety of this compound on external electron-poor centers are not extensively detailed in the provided search results. However, the general principles of thiocyanate reactivity can be applied. In nucleophilic substitution reactions, the S-attack is generally kinetically preferred. researchgate.net The nature of the electrophile, solvent, and reaction conditions can influence the regioselectivity of the attack.

The pyrimidine ring itself, particularly when unsubstituted or bearing electron-withdrawing groups, is susceptible to nucleophilic attack. bhu.ac.in Leaving groups at the C2, C4, and C6 positions can be displaced by nucleophiles. bhu.ac.in Therefore, in reactions involving this compound, the pyrimidine ring can also act as an electrophilic center.

Reactivity of Electrogenerated Thiocyanogen (B1223195) and Polymerization Tendencies

Thiocyanogen, (SCN)₂, is a key intermediate in the thiocyanation of various aromatic and heteroaromatic compounds. nih.govmdpi.com It is often generated in situ through the electrochemical oxidation of the thiocyanate ion. nih.govmdpi.commathnet.ru This electrogeneration process involves the one-electron oxidation of the SCN⁻ ion to the thiocyanogen radical (SCN•), which then dimerizes to form (SCN)₂. rsc.org

The electrochemically generated thiocyanogen is a potent electrophile and readily reacts with electron-rich substrates, such as pyrazolo[1,5-a]pyrimidines, to yield thiocyanated products. mathnet.rursc.org The efficiency of this process can be influenced by the oxidation potential of the substrate. For substrates with high oxidation potentials, the addition of Lewis acids may be necessary to facilitate the reaction. mathnet.ru

A significant challenge in working with thiocyanogen is its tendency to polymerize, forming polythiocyanogen. nih.govresearchgate.net This polymerization can be mitigated by conducting the electrolysis at low temperatures or by using solvents like acetonitrile (B52724), which can partially stabilize the thiocyanogen. nih.govmathnet.ru

| Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Pyrazolo[1,5-a]pyrimidines | NH₄SCN, MeCN, Pt anode | 3-Thiocyanatopyrazolo[1,5-a]pyrimidines | 70-90 | mathnet.ru |

| 5-Aminopyrazoles | NH₄SCN, MeCN, Pt or GC anode | 4-Thiocyanato-5-aminopyrazoles | up to 87 | nih.gov |

| Methoxybenzene | NH₄SCN, MeCN | 1-Methoxy-4-thiocyanatobenzene | >80 | rsc.org |

Cycloaddition and Cyclization Reactions

This compound and its derivatives can participate in various cycloaddition and cyclization reactions, leading to the formation of diverse heterocyclic systems. The thiocyanate group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org For instance, aryl thiocyanates react with nitrile oxides and nitrile sulfides to form 5-arylthio-1,2,4-oxadiazoles and -thiadiazoles, respectively. rsc.org

Furthermore, intramolecular cyclization reactions are common in pyrimidine chemistry. For example, the reaction of 4-chloropyrimidine (B154816) with thiourea (B124793) can lead to the formation of pyrimidopyrimidine derivatives. eurjchem.com Similarly, intramolecular nucleophilic attack can lead to the formation of fused heterocyclic systems. rsc.org The synthesis of various fused pyrimidine derivatives, such as thienopyrimidines and pyrazolopyrimidines, often involves cyclization steps. eurjchem.com

Tautomerism and Isomerization Studies in Pyrimidine-Thiocyanate Systems

Tautomerism is a significant phenomenon in pyrimidine chemistry, particularly for derivatives bearing amino, hydroxy, or mercapto groups. researchgate.net For instance, 2-aminopyrimidine (B69317) can exist in both amino and imino tautomeric forms. researchgate.net While specific studies on the tautomerism of this compound itself are not detailed in the provided results, the principles of tautomerism in related pyrimidine systems are well-documented. The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net

In the context of pyrimidine-thiocyanate systems, isomerization between thiocyanates (R-SCN) and isothiocyanates (R-NCS) can also occur. researchgate.net This rearrangement is particularly relevant in nucleophilic substitution reactions where the thiocyanate ion is the nucleophile. researchgate.net

C-S Bond Chemistry and Cleavage Reactions

The carbon-sulfur (C-S) bond in this compound and its derivatives is susceptible to cleavage under various conditions. Reductive cleavage of the C-S bond can be achieved electrochemically. rsc.org The mechanism of this cleavage can be either stepwise, involving a radical anion intermediate, or concerted, depending on the substituents on the pyrimidine ring. rsc.org

Metal-mediated C-S bond cleavage has also been reported. For example, the reaction of certain pyrimidin-2-ylthio derivatives with copper(I) salts can lead to the cleavage of the C-S bond and the formation of copper clusters. nju.edu.cn This type of reaction highlights the potential for using pyrimidinyl thioethers in organometallic chemistry and catalysis. Furthermore, metal-free C-S bond cleavage of thioethers has been achieved using reagents like N-chlorosuccinimide (NCS). researchgate.net

Alkylation Reactions of Thiocyanato-Substituted Pyrimidines

The alkylation of thiocyanato-substituted pyrimidines represents a key transformation for the introduction of diverse alkylthio functionalities onto the pyrimidine core. These reactions are crucial for the synthesis of various biologically active molecules and versatile synthetic intermediates. The thiocyanate group (-SCN), being an ambident nucleophile, theoretically allows for alkylation at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom. However, in the context of the electron-deficient pyrimidine ring system, the reaction pathway is significantly influenced by the electronic properties of the heterocycle and the reaction conditions.

Research into the alkylation of pyrimidine derivatives often involves the corresponding pyrimidine-2-thiones, which exist in tautomeric equilibrium with 2-mercaptopyrimidines. The alkylation of these thiones almost invariably proceeds via S-alkylation to furnish 2-alkylthiopyrimidines. This well-established reactivity provides a strong basis for predicting the behavior of this compound in alkylation reactions.

Detailed studies on the direct alkylation of this compound are less common in the literature compared to its thione counterpart. However, the available evidence and principles of heterocyclic chemistry suggest that the sulfur atom of the thiocyanate moiety is the primary site of nucleophilic attack by alkylating agents. This preference is attributed to the greater polarizability and soft nucleophilic character of the sulfur atom.

The general reaction involves the treatment of a thiocyanato-substituted pyrimidine with an alkylating agent, such as an alkyl halide, in the presence of a base. The base facilitates the reaction, often by deprotonating any tautomeric thiol form or by neutralizing the acid generated during the reaction.

A representative reaction is the S-alkylation of a pyrimidine-2-thione, which serves as a close analogue for the reactivity of this compound. For instance, the reaction of a 2-thioxo-dihydropyrimidine derivative with an alkyl halide in a suitable solvent and in the presence of a base like potassium carbonate or sodium ethoxide consistently yields the corresponding 2-(alkylthio)pyrimidine. juniperpublishers.com

The following table summarizes typical conditions and outcomes for the S-alkylation of pyrimidine-thiones, which are instructive for understanding the reactivity of thiocyanato-pyrimidines.

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Ref |

| 2-Thioxo-3,4-dihydro-thieno[2,3-d]pyrimidin-4(1H)-imine | Methyl iodide | Anhydrous K₂CO₃ | Dry Acetone | 3-Methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-imine | Not specified | |

| 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one | Methyl iodide | Sodium ethoxide | Not specified | 3-(5-Methylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one | Not specified | juniperpublishers.com |

| 6-(2,3-Dihydro-2-mercapto-1,3,4-oxadiazol-5-yl)-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine | Methyl iodide | Sodium methoxide | Not specified | 6-(2-Methylthio-1,3,4-oxadiazol-5-yl)-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine | Not specified | researchgate.net |

| 5,6-Dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithione | Methyl iodide | Sodium bicarbonate | DMF | Methylated product at the sulfur attached to C7 | Not specified | rsc.org |

In a more direct, though less detailed, account, 2-thiocyanatopyrimidine has been reported to react with Grignard reagents, a reaction that results in the formation of 2-arylthiopyrimidines, further illustrating the propensity for substitution at the sulfur atom. clockss.org

The alkylation is not limited to simple alkyl halides. Activated halides and other electrophiles can also be employed to introduce more complex side chains. For example, the reaction of pyrimidine-thiones with phenacyl bromide has been shown to proceed efficiently. juniperpublishers.com

Mechanistically, the reaction is generally considered to be a nucleophilic substitution (SN2) where the sulfur atom of the thiocyanato group or the thiolate anion (in the case of thiones) acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The electron-withdrawing nature of the pyrimidine ring enhances the nucleophilicity of the exocyclic sulfur atom relative to the ring nitrogen atoms.

Coordination Chemistry of Pyrimidine Thiocyanate Ligands and Complexes

Binding Modes of Pyrimidine-Thiocyanate Ligands

The structural variety in pyrimidine-thiocyanate complexes is largely dictated by the versatile coordination behavior of the thiocyanate (B1210189) (SCN⁻) anion. As an ambidentate ligand, it can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can bridge two metal centers. researcher.lifecore.ac.uklibretexts.orgunacademy.com The specific mode of coordination is influenced by several factors, including the electronic properties of the metal ion (as described by Hard and Soft Acid-Base theory), the steric demands of the other ligands in the coordination sphere, such as the pyrimidine (B1678525) derivative, and the reaction conditions. core.ac.uk

Coordination of the thiocyanate ligand via its nitrogen atom (isothiocyanato mode) is the most common binding mode, particularly for first-row transition metals like manganese(II), iron(II), cobalt(II), and nickel(II), which are considered hard or borderline hard acids. core.ac.ukacs.orgrsc.org In these complexes, the M-N-C linkage is typically close to linear. For instance, in the complex [Ni(NCS)₂(pyrimidine)₄], the nickel(II) ion is coordinated to two N-bonded thiocyanate anions in a trans configuration. nih.gov Similarly, mononuclear manganese(II) complexes often feature N-coordination of the thiocyanate ligand. In many octahedral nickel(II) complexes containing various organic ligands, the thiocyanate ions bind through their nitrogen atoms. nih.govrsc.org

Binding through the sulfur atom (thiocyanato mode) occurs preferentially with softer metal ions, such as copper(I), silver(I), gold(I), and mercury(II). core.ac.ukrsc.org For the metals specified, S-coordination is less common but can be observed. For example, in a copper(II) complex with pyridine-2-carboxamide, the thiocyanate ligands were found to be S-bound. rsc.org The choice of S-coordination can also be influenced by steric crowding around the metal center, which may favor the less hindered, bent M-S-C arrangement over the linear M-N-C bond. In some cadmium(II) complexes, which is a softer metal ion, terminal S-bound thiocyanate has been observed. nih.gov

The dual coordinating ability of the thiocyanate ligand is fundamental to its role in coordination chemistry. researcher.lifeunacademy.com It can act as a terminal ligand, binding through either N or S, or more significantly, as a bridging ligand connecting two metal centers. The most common bridging mode is the end-to-end μ₁‚₃-N,S bridge, where the nitrogen atom coordinates to one metal center and the sulfur atom to another. core.ac.uknih.gov This bridging capability is crucial for the formation of polynuclear compounds. For example, cadmium(II) readily forms polymeric chains where adjacent metal ions are linked by N:S-bridging thiocyanates. nih.govias.ac.in The flexibility to adopt various binding modes allows thiocyanate to facilitate the assembly of diverse and complex supramolecular structures. core.ac.uk

S-Coordination to Metal Centers

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes containing pyrimidine-based ligands and thiocyanate is typically achieved through self-assembly in solution. nih.govias.ac.in A common method involves reacting a suitable metal salt (e.g., chloride, nitrate, or acetate) with a pyrimidine-derivative ligand and a source of the thiocyanate anion, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a solvent like ethanol (B145695), methanol (B129727), or water. nih.govias.ac.in The final product's structure, stoichiometry, and nuclearity can be influenced by factors like the molar ratios of the reactants, the solvent system, and the temperature. nih.gov

A wide range of discrete mononuclear and polynuclear complexes with various transition metals have been synthesized and structurally characterized.

Copper(II): Copper(II) forms diverse structures, often with distorted coordination geometries due to the Jahn-Teller effect. Polynuclear copper(II) complexes can be constructed using bridging thiocyanate ligands, which can mediate magnetic interactions between the metal centers. acs.org

Manganese(II): Manganese(II) thiocyanate complexes with pyridine-derivative ligands have been prepared, often resulting in octahedral geometries with N-bound terminal thiocyanate ligands. researchgate.net Depending on the stoichiometry and the specific ligand used, both mononuclear and polynuclear species can be formed. nsu.ruresearchgate.net

Nickel(II): Numerous nickel(II) thiocyanate complexes with pyrimidine and its derivatives have been reported. These typically feature octahedral Ni(II) centers with N-bonded thiocyanates. nih.gov For example, reacting nickel(II) thiocyanate with pyrimidine can yield discrete ligand-rich complexes like [Ni(NCS)₂(pyrimidine)₄] or ligand-deficient polymeric structures, depending on the reaction conditions. nih.gov

Cadmium(II): Cadmium(II) thiocyanate complexes often exhibit polymeric structures due to the effective bridging of the thiocyanate ion and the flexible coordination sphere of Cd(II). ias.ac.in Both terminal and bridging thiocyanate ligands are common, and the coordination environment is often a distorted octahedron. nih.govkoreascience.kr

| Complex Formula | Metal Ion | Coordination Geometry | Thiocyanate Binding Mode | Reference |

|---|---|---|---|---|

| [Ni(NCS)₂(pyrimidine)₄] | Nickel(II) | Octahedral | Terminal N-bound | nih.gov |

| [Mn(HL)(NCS)(Cl)(CH₃OH)] | Manganese(II) | Octahedral | Terminal N-bound | |

| [Cd(LL)(μ₁,₃-NCS)₂]n** | Cadmium(II) | Octahedral | Bridging (μ-N,S) | ias.ac.in |

| [Cu(NCS)(μ-NCS)(Hmtpo)(H₂O)]₂*** | Copper(II) | Distorted Octahedral | Terminal and Bridging (μ-N,S) | acs.org |

The ability of the thiocyanate anion to act as an end-to-end bridging ligand is a key driver for the formation of polynuclear complexes and coordination polymers. core.ac.ukias.ac.in These extended structures can range from simple dimers to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

For example, the reaction of cadmium(II) chloride with an in situ generated Schiff base ligand and ammonium thiocyanate yields a 1D zigzag coordination polymer, [Cd(LL)(μ₁,₃-NCS)₂]n, where adjacent Cd(II) centers are connected by two end-to-end bridging thiocyanate ligands. ias.ac.in In another case, a dinuclear cadmium(II) complex, [Cd(acpy-phTsc)(NCS)₂]₂, features a central eight-membered [Cd₂(μ₁,₃-SCN)₂] ring formed by two bridging thiocyanate anions. koreascience.kr Similarly, reacting nickel(II) thiocyanate with pyrimidine under solvothermal conditions can produce the ligand-deficient compound [Ni(NCS)₂(pyrimidine)]n, in which Ni(II) ions are linked into chains by pyrimidine ligands, and these chains are further connected into layers by μ₁,₃-bridged thiocyanate anions. nih.gov The design and synthesis of such polynuclear complexes are of significant interest for developing materials with specific magnetic or structural properties. lucp.net

| Complex Formula | Metal Ion(s) | Dimensionality | Bridging Ligand(s) | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Ni(NCS)₂(pyrimidine)]n | Nickel(II) | 2D Layer | Pyrimidine, Thiocyanate (μ-N,S) | Chains of Ni(II) linked by pyrimidine, cross-linked by thiocyanate bridges | nih.gov |

| [Cd(LL)(μ₁,₃-NCS)₂]n | Cadmium(II) | 1D Chain | Thiocyanate (μ-N,S) | Zigzag chains formed by double thiocyanate bridges | ias.ac.in |

| [Cd(acpy-phTsc)(NCS)₂]₂ | Cadmium(II) | 0D Dimer | Thiocyanate (μ-N,S) | Eight-membered Cd₂(SCN)₂ ring | koreascience.kr |

| [Cu(dipm)(μ-dca)₂]n | Copper(II) | Polynuclear | dicyanamide (B8802431) | Double-bridging end-to-end dca units | researchgate.net |

Role of Bridging Thiocyanate Ligands in Complex Architectures

The thiocyanate (SCN⁻) anion is a versatile and crucial linker in coordination chemistry, capable of bridging metal centers to form extended architectures of varying dimensionalities, including one-, two-, and three-dimensional polymers. nih.gov Its ability to coordinate through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or, most importantly for building complex structures, through both ends simultaneously (μ-1,3-bridging) allows for the construction of diverse supramolecular frameworks. nih.goviucr.org

In many complexes, the Fe(II) cations are linked by μ-1,3-bridging thiocyanate anions into chains or layers. iucr.org Similarly, nickel cations can be linked into corrugated chains by pairs of μ-1,3-bridging thiocyanate anions. d-nb.info This bridging capability is not limited to homometallic systems; thiocyanate ligands can also form bridges between different metal ions, such as copper and nickel, creating 2D layers with specific topologies. researchgate.net

For instance, in a copper(II) complex involving a hydrazone ligand, bridging thiocyanate anions connect each copper(II) ion to two adjacent metal centers. nih.govresearchgate.net This end-to-end bridging results in a one-dimensional coordination polymer with a significant separation distance of 6.116(1) Å between the copper ions. nih.govresearchgate.net The specific coordination mode of the thiocyanate ligand is fundamental in dictating the final dimensionality and properties of the coordination polymer.

Table 1: Examples of Bridging Thiocyanate in Coordination Architectures

| Metal Ion(s) | Ancillary Ligand(s) | Thiocyanate Bridging Mode | Resulting Architecture |

|---|---|---|---|

| Cu(II) | Hydrazone | End-to-End | 1D Helical Coordination Polymer nih.govresearchgate.net |

| Ni(II) | 3-Bromopyridine (B30812) | μ-1,3 (in pairs) | 1D Corrugated Chains d-nb.info |

| Cu(II), Ni(II) | Polyamine | μ-1,3 | 2D Layers (sql topology) researchgate.net |

| Cd(II) | 1,2,4-triazolo[1,5-a]pyrimidine | Bridging | 2D Rectangular-Grid rsc.org |

| Fe(II) | 3-Cyanopyridine | μ-1,3 | Chains or Layers iucr.org |

Influence of Ancillary Ligands on Coordination Geometry

The geometry of a metal complex is not solely determined by the primary ligand and the metal ion but is significantly influenced by the nature of ancillary, or auxiliary, ligands present in the coordination sphere. These co-ligands can include other organic molecules, solvent molecules like water or methanol, or other anions. d-nb.inforsc.org Their steric and electronic properties can dictate the coordination number and the spatial arrangement of ligands around the metal center.

For example, in a series of metal complexes with 1,2,4-triazolo[1,5-a]pyrimidine (tp) and thiocyanate, the resulting coordination geometry varies with the metal ion. Zinc(II) forms a tetrahedral [Zn(tp)₂(NCS)₂] complex, while manganese(II) in [Mn(tp)₂(NCS)₂(H₂O)₂] adopts an octahedral geometry due to the coordination of two water molecules. rsc.org The introduction of solvent molecules as ancillary ligands is a common theme; nickel(II) complexes with 3-bromopyridine and thiocyanate form discrete octahedral structures when water or methanol molecules complete the coordination sphere. d-nb.info

The type of pseudohalide ancillary ligand (e.g., N₃⁻, NCO⁻, NCS⁻) can also impart significant geometric changes. In a series of copper(II) coordination polymers, cis-coordination of azide (B81097) (N₃⁻) ligands leads to a normal helical structure, whereas the trans-coordination of thiocyanate (NCS⁻) ligands results in a meso-helical polymer. ua.pt This demonstrates that even subtle changes in the ancillary ligand can have a profound impact on the ultimate supramolecular architecture.

Table 2: Influence of Ancillary Ligands on Metal Coordination Geometry

| Metal Ion | Ancillary Ligand(s) | Coordination Geometry |

|---|---|---|

| Zn(II) | 1,2,4-triazolo[1,5-a]pyrimidine | Tetrahedral rsc.org |

| Mn(II) | 1,2,4-triazolo[1,5-a]pyrimidine, Water | Octahedral rsc.org |

| Ni(II) | 3-Bromopyridine, Water | Octahedral d-nb.info |

| Ni(II) | 3-Bromopyridine, Methanol | Octahedral d-nb.info |

| Cu(II) | Hydrazone | Square Pyramidal nih.govresearchgate.net |

| Cd(II) | 4-benzoyl pyridine (B92270) | Distorted Tetrahedral mdpi.com |

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly in pyrimidine-thiocyanate complexes is governed by a hierarchy of non-covalent interactions. These forces, including hydrogen bonds and π-π stacking, direct the organization of individual complex molecules into well-defined, higher-order structures in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) in Crystal Packing

The crystal packing of pyrimidine-thiocyanate complexes is heavily stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant force, with various donor and acceptor atoms participating to link molecules. In a nickel complex containing 2-aminopyrimidine (B69317) and thiocyanate, extensive O–H···O, O–H···N, O–H···S, and N–H···N hydrogen bonds are instrumental in forming a three-dimensional supramolecular structure. researchgate.net Similarly, in a zinc thiocyanate complex with a substituted pyrimidine, the crystal structure is stabilized by a combination of intermolecular N-H···O, O-H···S, N-H···S, and O-H···N hydrogen bonds. nih.gov

Alongside hydrogen bonding, π-π stacking interactions between aromatic rings, such as the pyrimidine moieties, are critical for crystal packing. nih.govresearchgate.net These interactions occur when planar aromatic rings arrange in a parallel or near-parallel fashion. In some Schiff-base complexes, π-π stacking is observed between coordinated pyridine rings with centroid-to-centroid distances of approximately 3.8 Å. rsc.org The interplay of these directional interactions is a key strategy in crystal engineering, allowing for the predictable assembly of molecules into desired crystalline forms.

Table 3: Key Intermolecular Interactions in Pyrimidine-Thiocyanate Systems

| Interaction Type | Interacting Moieties | Significance/Observation |

|---|---|---|

| Hydrogen Bonding | O-H···S, N-H···S | Links thiocyanate ligands to water or amine groups, stabilizing the crystal lattice. nih.govresearchgate.net |

| Hydrogen Bonding | N-H···N | Forms base-pair-like structures between pyrimidine molecules. nih.gov |

| π-π Stacking | Pyrimidine/Pyridine Rings | Contributes to the formation of dimers and columns with typical centroid distances of 3.8-3.9 Å. researchgate.netrsc.org |

| C-H···π Interactions | Methylene (B1212753)/Methyl groups and Aromatic Rings | Further stabilizes the packing arrangement in the solid state. rsc.org |

Formation of Helical Chains and 2D Coordination Polymers

The combination of metal-ligand coordination and directional intermolecular forces can lead to the formation of elegant and complex supramolecular architectures, such as helical chains and two-dimensional (2D) coordination polymers.

A notable example is a copper(II) complex where end-to-end bridging thiocyanate ligands and a hydrazone co-ligand cooperate to generate a one-dimensional helical chain that propagates along a specific crystallographic axis. nih.govresearchgate.net The geometry imposed by the ligands around the copper(II) center induces the twist necessary for the helical structure. The helicity of such chains can be further controlled by the ancillary ligands; for instance, cis-coordinating ligands can favor a uniform helicity, while trans-coordinating ligands may produce meso-helical chains where both left- and right-handed helices coexist. ua.pt

Beyond one-dimensional chains, 2D coordination polymers can be assembled. A cadmium(II) complex incorporating 1,2,4-triazolo[1,5-a]pyrimidine and bridging thiocyanate ligands forms a 2D structure with a rectangular-grid-like topology. rsc.org In this architecture, the metal centers act as nodes, while the organic and thiocyanate ligands function as linkers to extend the structure in two dimensions. The ability to form such diverse and ordered structures highlights the rich potential of pyrimidine-thiocyanate systems in the design of functional materials.

Computational and Theoretical Investigations of Pyrimidin 2 Yl Thiocyanate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is employed to determine molecular geometry, electronic properties, and reactivity descriptors. rsc.org For pyrimidine-based systems, DFT calculations, often using functionals like B3LYP, help in understanding the distribution of electrons and identifying reactive sites within the molecule. rsc.org

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cwu.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a crucial parameter for determining the chemical reactivity, kinetic stability, and polarizability of a compound. cwu.edu A small energy gap generally implies higher reactivity and lower stability. cwu.edu

| Parameter | Value (eV) | Significance |

| E_HOMO | -6.160 | Electron-donating capability |

| E_LUMO | -0.000 | Electron-accepting capability |

| Energy Gap (E_gap) | 6.160 | Chemical reactivity and stability |

This interactive table is based on data for a structurally related compound to demonstrate the application of DFT in assessing electronic properties. cwu.edu

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For pyrimidin-2-yl thiocyanate (B1210189), key rotations exist around the C2-S and S-CN bonds. Computational methods can systematically explore these rotational possibilities to identify stable conformers. csic.esmdpi.com

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Stability |

| Anti | ~180° | 0.00 | Most Stable |

| Gauche | ~60° | 1.5 | Less Stable |

| Syn (Transition State) | ~0° | 5.0 | Unstable |

This interactive table illustrates how computational chemistry can be used to compare the stability of different molecular conformations. csic.es

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a vital technique in drug discovery for predicting how a small molecule (ligand) might bind to a macromolecular target, typically a protein or enzyme. ijpsonline.com

Molecular docking simulations place a ligand, such as a pyrimidin-2-yl thiocyanate derivative, into the binding site of a target protein to predict its preferred orientation and interactions. ijpsonline.com These studies are critical for understanding the potential biochemical modulation the compound might exert. The analysis focuses on identifying non-covalent interactions like hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds that stabilize the ligand-protein complex. rsc.org

For pyrimidine-based compounds, the nitrogen atoms of the pyrimidine (B1678525) ring often act as hydrogen bond acceptors. rsc.org The thiocyanate group can also participate in interactions, depending on the topology of the protein's active site. For instance, in studies of pyrimidine-linked acyl thiourea (B124793) derivatives, the sulfur atom and N-H group of the thiourea moiety were found to form crucial hydrogen bonds with amino acid residues like GLN-63 and HIS-305 in the active site of α-amylase. rsc.org The aromatic pyrimidine ring can also engage in arene-H or π-π stacking interactions with residues like GLU-233. rsc.org

Beyond identifying interaction types, docking studies predict the specific three-dimensional arrangement, or binding mode, of the ligand within the protein's active site. ijpsonline.com Furthermore, these simulations provide a quantitative estimation of the binding strength, known as the binding affinity, which is often expressed as a docking score in units of kcal/mol. rsc.org A more negative score typically indicates a stronger, more favorable binding interaction.

These predictions are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications on the pyrimidine scaffold might enhance or diminish biological activity. For example, docking studies on benzothiazole (B30560) derivatives containing a thiocyanate group against a potential therapeutic target (4FDN protein) revealed a binding affinity of -8.4 kcal/mol, with the ligand making several key contacts within the active site, suggesting a plausible mechanism for its anti-tubercular activity. mdpi.com

Table 3: Representative Molecular Docking Results for Pyrimidine/Thiourea/Thiazole (B1198619) Derivatives Note: The following data is compiled from studies on various derivatives to exemplify the output of docking simulations.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine linked acyl thiourea | α-Amylase | -7.18 | GLN-63, HIS-305, GLU-233 | rsc.org |

| Benzofuro-pyrimidine derivative | Staphylococcal enterotoxin c2 | Good | TYR32A, TYR61A, LYS57A | |

| Thiocyanato benzothiazole | DprE1 (4FDN) | -8.4 | Not specified | mdpi.com |

| Imidazo[1,2-a]pyrimidine (B1208166) | ACE2 Receptor | -9.1 | Not specified | rsc.org |

This interactive table summarizes predicted binding affinities and interactions for related compounds against various biological targets. rsc.orgrsc.orgmdpi.com

Ligand-Protein Interaction Analysis for Biochemical Modulation

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry, especially DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of the entire reaction pathway from reactants to products, including the characterization of high-energy transition states and any stable intermediates.

Table 4: Example of Calculated Energy Barriers for a Reaction Involving Thiocyanate Note: Data is from a DFT study on the reaction of thiocyanate with a tetrazine complex to illustrate the application.

| Reaction Pathway | Intermediate Stability (kcal/mol) | Transition State Energy (kcal/mol) | Outcome |

| Attack on C(ipso) | +5.1 (less stable) | Higher energy barrier | Not Observed |

| Attack on C(ortho) | 0.0 (more stable) | Lower energy barrier | Observed Product |

This interactive table is based on data for a related reaction, demonstrating how DFT can predict reaction outcomes by comparing the energy profiles of different pathways.

Spectroscopic Data Interpretation and Prediction

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering profound insights into the electronic structure and vibrational modes of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic parameters, which serve as a crucial adjunct to experimental findings, aiding in the definitive assignment of spectral features. nih.govresearchgate.net

Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions for this compound can be achieved with a high degree of accuracy. These calculations are typically performed after geometric optimization of the molecule's ground state. researchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such predictions, providing a reliable balance between computational cost and accuracy for organic molecules. science.govconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational models can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The predicted spectra help in assigning the signals observed in experimental NMR, especially for complex spin systems. schrodinger.com For this compound, the electron-withdrawing nature of the thiocyanate group and the nitrogen atoms in the pyrimidine ring significantly influences the chemical shifts of the ring protons and carbons. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach are standard for predicting NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values subject to variation based on the computational method and solvent effects.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~158.0 |

| C4 | ~8.90 | ~157.5 |

| C5 | ~7.50 | ~122.0 |

| C6 | ~8.90 | ~157.5 |

| SC N | - | ~112.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. This is invaluable for identifying characteristic functional groups and understanding the molecule's vibrational modes. A key feature in the predicted IR spectrum of this compound would be the strong absorption band corresponding to the C≡N stretch of the thiocyanate group. mdpi.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. science.gov

Table 2: Predicted Principal IR Vibrational Frequencies for this compound (Note: Based on DFT calculations; experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C≡N) | 2180-2160 | Thiocyanate C≡N stretching mdpi.com |

| ν(C=N), ν(C=C) | 1600-1450 | Pyrimidine ring stretching |

| δ(C-H) | 1250-1100 | In-plane C-H bending |

| ν(C-S) | 750-650 | Carbon-sulfur stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions. conicet.gov.arresearchgate.net For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions associated with the pyrimidine ring and the thiocyanate moiety. Comparing the calculated spectrum with experimental results helps confirm the structural and electronic properties of the molecule. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: Predictions based on TD-DFT calculations in a solvent model.)

| Predicted λ_max (nm) | Transition Type | Involved Orbitals |

| ~210 | π → π | HOMO-2 → LUMO |

| ~245 | π → π | HOMO → LUMO |

| ~280 | n → π* | HOMO-1 → LUMO |

The combination of these computational predictions provides a detailed spectroscopic profile for this compound. This theoretical data is not only predictive but also serves as a powerful tool for interpreting and validating experimental measurements, leading to a more complete and accurate characterization of the compound.

Academic Research Applications of Pyrimidin 2 Yl Thiocyanate Derivatives

Applications in Organic Synthesis as Intermediates and Building Blocks

The pyrimidine (B1678525) core linked to a thiocyanate (B1210189) functional group provides a reactive scaffold for the construction of more elaborate molecular structures. These derivatives are frequently employed as starting materials or key intermediates in the synthesis of a wide range of organic compounds. msesupplies.com

Thiocyanate compounds are well-established precursors for synthesizing various sulfur-containing heterocycles. taylorandfrancis.com Derivatives of pyrimidin-2-yl thiocyanate are specifically utilized in reactions that lead to the formation of fused and unfused heterocyclic systems containing sulfur.

A notable example involves the reaction of 2-hydrazinopyrimidine (B184050) hydrochlorides with potassium thiocyanate to produce 1-(pyrimidin-2-yl)thiosemicarbazides. researchgate.net These intermediates subsequently undergo Hantzsch condensation with aryl chloromethyl ketones to yield 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine hydrochlorides, demonstrating a clear pathway to thiazole-containing structures. researchgate.net Additionally, thiourea (B124793) derivatives, which are closely related to thiocyanates, can be synthesized from 2-aminopyrimidine (B69317) and can act as precursors to a variety of heterocyclic compounds. iucr.org The reaction of pyrimidine carboxylates with thiourea, for instance, can yield thioxo-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one, a fused heterocyclic system. rsc.org

| Precursor Derivative | Reaction Type | Resulting Sulfur-Containing Heterocycle | Reference |

|---|---|---|---|

| 1-(Pyrimidin-2-yl)thiosemicarbazide | Hantzsch Condensation | 1,3-Thiazole derivative | researchgate.net |

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (with thiourea) | Cyclocondensation | 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one | rsc.org |

The inherent reactivity of the pyrimidine and thiocyanate moieties allows these derivatives to serve as foundational building blocks for creating complex molecules. msesupplies.com They participate in multicomponent reactions and cyclization processes to form intricate fused ring systems.

For example, a process has been developed for the synthesis of 3-(5-nitro-4-thiocyanatopyrimidin-2-yl)-3H-benzo[d]-imidazole-5-carbonitrile, a complex molecule, which utilizes 2-chloro-5-nitro-4-thiocyanatopyrimidine (B1357950) as a key building block. google.com Research has also demonstrated the synthesis of bicyclic 6+6 systems, such as pyrimido[4,5-d]pyrimidines, through multicomponent condensation reactions involving aminopyrimidine derivatives and thiocyanate salts. rsc.org This deconstruction-reconstruction approach allows for the diversification of the initial pyrimidine core into various other heterocycles, enabling access to analogues that would be difficult to synthesize by other means. nih.gov The thiocyanate group itself can be a crucial component in forming coordination polymers, acting as a linker to create three-dimensional structures. acs.org

| Pyrimidine-Based Building Block | Synthetic Strategy | Resulting Complex Architecture | Reference |

|---|---|---|---|

| 2-Chloro-5-nitro-4-thiocyanatopyrimidine | Nucleophilic substitution and cyclization | 3-(5-Nitro-4-thiocyanatopyrimidin-2-yl)-3H-benzo[d]-imidazole-5-carbonitrile | google.com |

| Aminopyrimidine derivatives and thiocyanate salts | Three-component condensation | Pyrimido[4,5-d]pyrimidines | rsc.org |

| Tetrathiocyanometallate anions | Self-assembly with metal ions and ligands | 3D Coordination Polymers | acs.org |

Precursors for Sulfur-Containing Heterocycles

Agricultural Chemical Research

Derivatives of this compound have been a subject of interest in agricultural research due to their potential as active ingredients in crop protection products. The pyrimidine ring is a common scaffold in many commercial pesticides. chemsrc.com

Research has shown that heterocyclic acylthioureas incorporating a pyrimidine ring possess notable biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.net For instance, novel N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives demonstrated significant activity against the fungi Bipolaris maydis and Powdery mildew at a concentration of 100 µg/mL. researchgate.netresearchgate.net The structure of some related aroylthioureas has been linked to excellent herbicidal activity. iucr.org

Many commercial pesticides are built upon a pyrimidine structure. chemsrc.com Diazinon, an organophosphate insecticide, is a pyrimidine derivative used to control a wide range of pest insects. nih.gov Furthermore, modern herbicides such as Primisulfuron-methyl, an active ingredient in NorthStar® Herbicide, are pyrimidine derivatives that function by inhibiting the acetolactate synthase (ALS) enzyme in weeds. epa.gov Other triazolopyrimidine sulfonamide herbicides like penoxsulam (B166495) and pyroxsulam (B39247) also show broad-spectrum herbicidal activity. google.com

| Compound/Derivative Class | Activity Type | Target Organism/Weed | Observed Effect | Reference |

|---|---|---|---|---|

| N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea | Fungicidal | Bipolaris maydis, Powdery mildew | 90% and 80% activity, respectively, at 100 µg/mL | researchgate.net |

| Primisulfuron-methyl | Herbicidal | Susceptible weeds in corn | Inhibits acetolactate synthase (ALS) enzyme, leading to weed death | epa.gov |

| Diazinon | Insecticidal, Acaricidal | Pest insects in soil and on plants | Cholinesterase inhibitor | nih.gov |

| Penoxsulam | Herbicidal | Echinochloa spp., broadleaf and sedge weeds | Controls weeds in rice, cereals, and aquatics | google.com |

Beyond pesticidal action, certain pyrimidine derivatives are studied for their ability to influence plant growth and development. researchgate.net Synthetic compounds derived from thioxopyrimidine have demonstrated potential as plant growth regulators. crimsonpublishers.com

Notably, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur, exhibit auxin-like and cytokinin-like activities. crimsonpublishers.complantsciencejournal.com Studies on wheat (Triticum aestivum L.) have shown that these compounds, along with novel synthetic thienopyrimidine derivatives, can significantly enhance growth parameters. plantsciencejournal.com For example, treatment with these compounds at a concentration of 10⁻⁶ M resulted in a statistically significant increase in the average length of shoots and roots compared to untreated control plants. plantsciencejournal.com Fenarimol, a pyrimidine-based fungicide, also functions as a plant growth regulator by inhibiting the biosynthesis of brassinosteroids, a class of plant hormones. mdpi.com

| Compound | Activity Type | Effect on Wheat (Triticum aestivum L.) Seedlings | Reference |

|---|---|---|---|

| Kamethur (Potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) | Auxin-like, Cytokinin-like | Shoot length increased by 46.7%; root length increased by 132.7% | plantsciencejournal.com |

| Methyur (Sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) | Auxin-like, Cytokinin-like | Average plant biomass increased by 81.3% | plantsciencejournal.com |

| Active Thienopyrimidine Derivatives (e.g., № 2, 3, 7, 9, 11) | Auxin-like, Cytokinin-like | Shoot length increased by 33.3% - 45.3% | plantsciencejournal.com |

Development of Herbicidal and Pesticidal Agents

Biochemical and Enzymatic Research

The structural features of this compound derivatives make them attractive candidates for investigation in biochemical and enzymatic research, particularly as enzyme inhibitors.

Research has shown that thiocyanate-containing heterocyclic compounds can be potent inhibitors of several key enzymes. researchgate.net Specifically, the thiocyanate moiety has been found to contribute to the inhibition of human carbonic anhydrase (hCA) isoforms I and II. researchgate.net Pyrimidine-based derivatives have also been identified as multitarget inhibitors, showing activity against hCA I, hCA II, acetylcholinesterase (AChE), and α-glucosidase. researchgate.netnih.gov For example, 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine exhibited potent inhibition against hCA I and hCA II with IC₅₀ values of 60.79 nM and 66.64 nM, respectively. nih.gov Molecular docking studies support these findings, helping to elucidate the binding affinity and key interactions with amino acids in the active sites of these enzymes. researchgate.netresearchgate.net Other research has explored thiourea derivatives as inhibitors of enzymes relevant to type 2 diabetes, such as α-amylase and α-glucosidase. bohrium.com

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (Ki / IC50) | Reference |

|---|---|---|---|

| Thiocyanate-based aziridine (B145994) derivatives | Human Carbonic Anhydrase I (hCA I) | Ki values in the range of 4.08 - 15.04 µM | researchgate.net |

| Thiocyanate-based aziridine derivatives | Human Carbonic Anhydrase II (hCA II) | Ki values in the range of 12.51 - 24.37 µM | researchgate.net |

| Thiocyanate-based aziridine derivatives | Acetylcholinesterase (AChE) | Ki values in the range of 52.07 - 81.21 µM | researchgate.net |

| 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine | Human Carbonic Anhydrase I (hCA I) | IC50 = 60.79 nM | nih.gov |

| 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine | Human Carbonic Anhydrase II (hCA II) | IC50 = 66.64 nM | nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Phosphodiesterase, HIV-1 Reverse Transcriptase)

The pyrimidine ring, combined with the reactive thiocyanate group, serves as a valuable pharmacophore for designing enzyme inhibitors. nih.govsmolecule.com Several derivatives have demonstrated inhibitory activity against a range of important enzymes.

Carbonic Anhydrase (CA): Certain sulfonamide derivatives incorporating pyrimidine moieties have been investigated as inhibitors of carbonic anhydrase isoforms. nih.govnih.govresearchgate.net These enzymes, which catalyze the hydration of carbon dioxide, are involved in various physiological processes, and their inhibition is a target for treating diseases like glaucoma and certain types of cancer. tandfonline.comtandfonline.com For instance, a series of sulphonyl thioureas containing 2-amino-4,6-diarylpyrimidines were synthesized and showed inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, compound 7f was the most potent inhibitor against hCA II with an inhibition constant (Kᵢ) of 31.42 ± 6.15 nM, while compound 7l showed the strongest activity against hCA I. nih.gov Molecular docking studies suggest that these compounds bind to the zinc ion in the active site of the enzyme, a key interaction for inhibition. researchgate.net

Phosphodiesterase (PDE): Pyrimidine-based compounds have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the cellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govmdpi.comnih.gov PDE inhibition is a therapeutic strategy for various conditions, including erectile dysfunction and pulmonary hypertension. wikipedia.org A series of pyrimidine-based inhibitors of PDE7 were developed and studied for their structure-activity relationships. nih.gov While these compounds affected T cell proliferation, it was not definitively linked to PDE7 inhibition. nih.gov Additionally, pyrimido[5,4-d]pyrimidine (B1612823) analogues have been synthesized to inhibit the cAMP phosphodiesterase activity of the h-prune protein, which is overexpressed in several cancers and linked to metastasis. researchgate.net

HIV-1 Reverse Transcriptase (HIV-1 RT): Pyrimidine derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govualberta.ca They bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. ualberta.cakuleuven.be A series of pyrimidine thioethers were synthesized and showed potent inhibitory activity against both wild-type and mutant strains of HIV-1 RT, with IC₅₀ values as low as 190 nM against the wild-type enzyme. nih.gov Another study on aminopyrimidinimino isatin (B1672199) derivatives identified compounds with IC₅₀ values against HIV-1 RT in the micromolar range. ualberta.ca Thiophene[3,2-d]pyrimidine derivatives have also been developed, with some showing potent inhibition of wild-type HIV-1 RT with IC₅₀ values between 0.972 and 2.390 μM. mdpi.com

Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Sulphonyl thioureas containing pyrimidine | Carbonic Anhydrase I & II | Compound 7f showed potent inhibition of hCA II (Kᵢ = 31.42 nM). | nih.gov |

| Pyrimidine-based inhibitors | Phosphodiesterase 7 (PDE7) | Showed effects on T cell proliferation. | nih.gov |

| Pyrimidine thioethers | HIV-1 Reverse Transcriptase | Active against wild-type and mutant RT (IC₅₀ as low as 190 nM). | nih.gov |

| Thiophene[3,2-d]pyrimidines | HIV-1 Reverse Transcriptase | Potent inhibition with IC₅₀ values in the low micromolar range. | mdpi.com |

Interaction with Molecular Targets for Biochemical Modulation

The biochemical effects of this compound derivatives are rooted in their specific interactions with molecular targets. Molecular docking studies have been instrumental in elucidating these interactions, providing insights into the binding modes and structure-activity relationships that govern their inhibitory potential. rjptonline.orgnih.govijpsonline.com

For instance, in the inhibition of cyclooxygenase (COX) enzymes, docking studies of pyrimidine-2-thiol (B7767146) derivatives revealed that specific compounds achieved favorable docking scores by fitting into the active sites of COX-1 and COX-2. rjptonline.org Compound PY5 showed a particularly good docking score of -8.602 kcal/mol with COX-2. rjptonline.org

In the context of HIV-1 RT inhibition, molecular modeling has shown how pyrimidine derivatives fit into the non-nucleoside inhibitor binding pocket (NNIBP). kuleuven.be These studies illustrate the importance of hydrogen bonds and hydrophobic interactions with key amino acid residues within the pocket. kuleuven.benih.gov For example, docking studies of pyrimidine linked acyl thiourea derivatives against α-amylase showed that the sulfur and nitrogen-hydrogen of the thiourea group formed hydrogen bonds with residues GLN-63 and HIS-305 in the enzyme's active site. nih.gov

The thiocyanate group itself is a pseudohalide that can be oxidized by peroxidases to hypothiocyanous acid (HOSCN), a species that plays a role in innate immunity and can modulate inflammatory processes. nih.gov While relatively inert before oxidation, its transformation allows it to interface with antioxidant defense systems and act as an antimicrobial agent. nih.gov This capacity for biochemical modulation highlights the dual role the thiocyanate moiety can play, both as a structural component for enzyme binding and as a precursor to a reactive, biologically active species. smolecule.comnih.gov

Materials Science Potential

The unique structural and electronic properties of the pyrimidine-thiocyanate combination make it a valuable building block in materials science, particularly for the creation of functional coordination polymers and metal-organic frameworks (MOFs). nih.gov

Application in Functional Materials Development

The ability of the thiocyanate ligand to bridge metal centers, combined with the versatile coordination chemistry of the pyrimidine ring, allows for the construction of novel materials with interesting magnetic, optical, and electronic properties. researchgate.netnih.gov For example, metal-organic magnets (MOMs) assembled from metal nodes and organic linkers like pyrimidine are promising for developing low-dimensional magnetic systems. nih.gov A chromium chloride compound bridged by pyrimidine ligands, CrCl₂(pym), was synthesized and found to consist of antiferromagnetic spin chains. nih.gov Such materials are explored for their potential in quantum technologies. nih.gov Furthermore, the incorporation of guest molecules into the pores of iron(II) thiocyanate frameworks can modulate the material's spin crossover properties, illustrating potential for reversible sensing applications. researchgate.net

Coordination Polymers and Metal-Organic Frameworks based on Pyrimidine-Thiocyanate Ligands

Coordination polymers and MOFs are crystalline materials built from metal ions or clusters linked together by organic ligands. acs.org The pyrimidine-thiocyanate motif is particularly effective in this context. The thiocyanate ion can bridge metal ions in various ways (e.g., μ-1,3), while the nitrogen atoms of the pyrimidine ring can coordinate to metal centers, leading to the formation of 1D, 2D, or 3D network structures. nih.govrsc.orgacs.orgnih.gov

Several coordination polymers have been synthesized using metal thiocyanates and pyrimidine or its derivatives. rsc.orgacs.orgnih.gov For example, reacting copper(II) thiocyanate with pyrimidine results in a 1D polymeric chain where Cu²⁺ ions are bridged by thiocyanate anions and coordinated by terminal pyrimidine ligands. rsc.org Similarly, nickel(II) and cobalt(II) thiocyanate react with pyrimidine to form 2D layered structures. acs.orgnih.gov Silver(I) thiocyanate complexes with aminopyrimidine ligands have been shown to form complex 2D and 3D frameworks, with the dimensionality influenced by the steric properties of the pyrimidine ligand. nih.gov

In the realm of MOFs, an organic linker containing a pyrimidine group was used to create a copper-based MOF, UTSA-76, which is isostructural to the well-known NOTT-101. google.com This material demonstrated high porosity and a significant capacity for methane (B114726) storage, highlighting the potential of pyrimidine-based linkers in developing materials for gas storage and separation. google.com

Analytical and Characterization Methodologies for Pyrimidin 2 Yl Thiocyanate Compounds

Spectroscopic Techniques

Spectroscopy is a cornerstone in the chemical analysis of pyrimidin-2-yl thiocyanate (B1210189) compounds, providing critical insights into their atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of pyrimidin-2-yl thiocyanate derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural confirmation.

In ¹H NMR spectra of pyrimidin-2-yl derivatives, the protons on the pyrimidine (B1678525) ring typically appear as distinct signals in the aromatic region of the spectrum. For the parent pyrimidine molecule, these signals are observed at chemical shifts (δ) of approximately 9.26 ppm, 8.78 ppm, and 7.36 ppm. chemicalbook.com In more complex derivatives, such as pyrimidine-linked acyl thioureas, the proton on the pyrimidine ring can appear as a singlet around 8.40 ppm. nih.gov Protons of substituent groups, such as the N-H protons in thiourea (B124793) derivatives, are often observed as singlets at highly deshielded positions, for instance at 12.74 and 12.62 ppm nih.gov or even further downfield at 14.08 ppm and 11.90 ppm. iucr.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. libretexts.org The carbon atom of the thiocyanate (-SCN) or thiourea group is a key indicator, with its signal appearing in the range of 177-178 ppm. nih.goviucr.org Carbonyl carbons in acyl derivatives are also readily identified, typically resonating around 169.5 ppm. nih.gov The carbon atoms within the pyrimidine ring itself show characteristic shifts; for instance, in 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, pyrimidine and furan (B31954) ring carbons appear between 112.9 and 158.5 ppm. iucr.org The combination of ¹H and ¹³C NMR data is fundamental for the unambiguous structural assignment of these compounds. researchgate.netrjlbpcs.comresearchgate.net

Table 1: Example NMR Data for Pyrimidin-2-yl Thiourea Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | ¹H | 14.08 (s, 1H, NH); 11.90 (s, 1H, NH); 8.80 (d, 2H, pyrimidine); 7.50 (d, 1H, pyrimidine); 7.30 (t, 1H, pyrimidine) | iucr.org |

| ¹³C | 177.4 (C=S); 158.5, 157.1, 155.4 (Ring C's) | iucr.org | |

| N-((4-(4-Fluorophenyl)-6-(p-tolyl)pyrimidin-2-yl)carbamothioyl)benzamide | ¹H | 12.74 (s, 1H, NH); 12.62 (s, 1H, NH); 8.40 (s, 1H, pyrimidine); 8.34-7.23 (m, aromatic) | nih.gov |

| ¹³C | 178.39 (C=S); 169.51 (C=O) | nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org For this compound compounds, the thiocyanate group (-SCN) provides a particularly diagnostic absorption band. The stretching vibration of the C≡N bond, ν(C≡N), is strong and appears in a relatively clear region of the spectrum, typically between 2050 and 2175 cm⁻¹. The exact position can help distinguish between the thiocyanate (-SCN) and the isomeric isothiocyanate (-NCS) linkage.

Table 2: Key FTIR Absorption Bands (cm⁻¹) for Pyrimidin-2-yl Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H stretch | 3207 - 3424 | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | iucr.org |

| C=O stretch | 1712 - 1721 | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, Acyl thiourea derivative | nih.goviucr.org |

| C=S stretch | ~1280 - 1327 | N-Tert-butyl formate-thiocarbonohydrazide, Thioureido compounds | iucr.orgorientjchem.org |

| Pyrimidine ring (C=C, C=N) | 1556 - 1586 | 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | iucr.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound compounds, which helps in confirming their elemental composition and molecular formula. semanticscholar.orgter-arkhiv.ru

Techniques such as Electrospray Ionization (ESI-MS) are commonly used for these types of compounds. researchgate.net The mass spectrum typically shows a prominent peak corresponding to the molecular ion (M⁺) or, more frequently, a protonated molecular ion ([M+H]⁺). orientjchem.org For example, in the analysis of certain heterocyclic derivatives, molecular ion peaks have been clearly identified, confirming their expected masses. orientjchem.orgekb.eg This data is crucial for validating the identity of a newly synthesized compound and ensuring it has the correct molecular mass before proceeding with further characterization or studies. researchgate.net

X-ray Diffraction Studies

X-ray diffraction provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules.

Single-Crystal X-ray Diffraction for Structural Elucidation

When a this compound derivative can be grown as a suitable single crystal, X-ray diffraction analysis offers an unambiguous determination of its molecular structure. uobaghdad.edu.iqdntb.gov.uauobaghdad.edu.iq This technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. uhu-ciqso.es

Studies on compounds like 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea have revealed detailed structural features. iucr.orgresearchgate.net For instance, the analysis confirmed the syn conformation of the C=S and C=O groups and the dihedral angles between the pyrimidine, thiourea, and furan moieties. iucr.orgresearchgate.net Furthermore, this method elucidates the nature of intermolecular interactions that dictate the crystal packing, such as hydrogen bonds (e.g., N—H⋯N and C—H⋯S), which can lead to the formation of supramolecular structures like centrosymmetric dimers. iucr.orgresearchgate.net In coordination complexes, single-crystal XRD can define the geometry around the metal center (e.g., octahedral) and clarify the coordination mode of the thiocyanate ligand (N-bonded or S-bonded). acs.orgresearchgate.net

Table 3: Example Single-Crystal X-ray Diffraction Data

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N-(pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea | Triclinic | P-1 | a=0.72152 nm, b=0.8056 nm, c=0.90772 nm, α=105.141°, β=94.588°, γ=115.415° | researchgate.net |

| 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | Monoclinic | P2₁/n | a=5.6962 Å, b=21.0530 Å, c=8.7901 Å, β=95.559° | iucr.orgresearchgate.net |

Chromatographic Methods (e.g., Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of chemical reactions and evaluating the purity of isolated this compound compounds. libretexts.orgglobalresearchonline.net The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. rjlbpcs.com

For these compounds, silica gel plates (e.g., E-Merck 60 F254) are commonly used. rjlbpcs.com The separation is based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase. globalresearchonline.net The choice of eluent is critical; mixtures of n-hexane and ethyl acetate (B1210297) nih.gov or chloroform (B151607) and methanol (B129727) orientjchem.org are often employed. After development, the separated spots are visualized, typically under UV light, as the pyrimidine ring is UV-active. rjlbpcs.comresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. For example, an Rf value of 0.57 was reported for a derivative using a 7:3 n-hexane:ethyl acetate solvent system. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry (CV))

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in studying the redox properties of this compound and related heterocyclic compounds. CV is widely used to investigate the mechanisms of electrochemical reactions, such as the anodic thiocyanation of pyrimidine precursors.

In a typical CV experiment for the thiocyanation of a pyrimidine-related heterocycle, a three-electrode system is employed within an undivided cell. This setup usually consists of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., a platinum plate). nih.govmathnet.ru The analysis is often conducted in a solvent like acetonitrile (B52724) (MeCN) with a supporting electrolyte such as sodium perchlorate (B79767) (NaClO₄) or tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF₄). nih.govchemrxiv.org

The primary electrochemical event of interest is the oxidation of the thiocyanate ion (SCN⁻) to form thiocyanogen (B1223195) ((SCN)₂), a reactive intermediate that then functionalizes the pyrimidine ring. mathnet.ru CV studies show that the oxidation peak potential for the thiocyanate ion typically occurs between +0.70 V and +0.85 V versus SCE. nih.gov The exact potential can be influenced by the specific experimental conditions. nih.gov For instance, in one study, the anodic oxidation of ammonium (B1175870) thiocyanate (NH₄SCN) was observed to have an oxidation potential of around 1.44 V vs Ag/AgCl. sioc-journal.cn

Further CV studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems revealed distinct oxidation peaks for the heterocyclic substrate itself, often at higher potentials than the thiocyanate ion. For example, one pyrazolo[1,5-a]pyrimidine derivative showed an oxidation peak at +1.80 V. chemrxiv.org When a mixture of the heterocyclic compound and the thiocyanate source is analyzed, the resulting voltammogram can confirm that the anodic oxidation of the thiocyanate ion occurs preferentially, initiating the C-H functionalization process. sioc-journal.cn These electrochemical analyses are crucial for optimizing reaction conditions for electrosynthesis, ensuring efficient and selective formation of the desired thiocyanated product. nih.govmathnet.ru

| Parameter | Description | Typical Value/Material | Source(s) |

| Technique | Cyclic Voltammetry (CV) | - | nih.govmathnet.ruchemrxiv.org |

| Working Electrode | Material on which the reaction of interest occurs. | Platinum (Pt) or Glassy Carbon (GC) | nih.gov |

| Reference Electrode | Provides a stable potential for reference. | Saturated Calomel Electrode (SCE) | nih.govmathnet.ru |

| Counter Electrode | Completes the electrical circuit. | Platinum (Pt) plate | nih.gov |

| Solvent | Medium for the electrochemical reaction. | Acetonitrile (MeCN) | nih.govmathnet.ru |

| Supporting Electrolyte | Ensures conductivity of the solution. | Sodium Perchlorate (NaClO₄) | nih.govmathnet.ru |

| SCN⁻ Oxidation Potential | Potential at which thiocyanate ion is oxidized. | 0.70–0.85 V (vs. SCE) | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized this compound derivatives. This method provides the percentage composition of elements—primarily Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula to confirm the compound's purity and identity. researchgate.netscispace.com

The synthesis of various heterocyclic compounds incorporating the pyrimidine-thiocyanate or a related structural motif, such as isothiocyanate or thiourea, relies on elemental analysis for structural confirmation. researchgate.netderpharmachemica.com For example, in the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, the structure was characterized by elemental analysis alongside other spectroscopic methods. researchgate.net Similarly, the characterization of 1-(pyrimidin-2-yl)thiosemicarbazide derivatives involved comparing the found elemental percentages with the calculated values to validate the structure. researchgate.net

The data presented in the table below showcases findings from the characterization of several complex pyrimidine derivatives, demonstrating the close correlation between calculated and found elemental compositions, which is a critical checkpoint in synthetic organic chemistry.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Source(s) |

| 2-[3-Amino-4-isocyano-5-(4-nitro-phenylazo)-thiophene -2-yl]-5-hydroxy-3-methyl-5,6-dihydro- isothiazolo[2,3-a]pyrimidin-7-one | C₁₄H₁₂N₄O₃S₂ | C | 48.27 | - | derpharmachemica.com |

| H | 3.44 | - | derpharmachemica.com | ||

| N | 16.09 | - | derpharmachemica.com | ||

| S | 18.39 | - | derpharmachemica.com | ||

| 2-(5,7-Diamino-6-isocyano-6,7-dihydro-thieno[3,2-b] pyridine-2-yl)-5-hydroxy-3-methyl-5,6- dihydro-isothiazolo[2,3-a]pyridine-7-one | C₁₃H₁₁N₅O₂S₂ | C | 46.84 | 47.00 | derpharmachemica.com |

| H | 3.30 | 3.60 | derpharmachemica.com | ||

| N | 21.02 | 21.00 | derpharmachemica.com | ||

| S | 19.21 | 19.00 | derpharmachemica.com | ||

| 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester | C₉H₁₂N₄O₄S | - | - | - | researchgate.net |

| 1-(Pyrimidin-2-yl)thiosemicarbazide | C₅H₇N₅S | C | 36.17 | 35.87 | researchgate.net |

| H | 4.55 | 4.31 | researchgate.net | ||

| N | 35.15 | 34.72 | researchgate.net | ||

| N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea | C₁₀H₁₄N₂OS₂ | C | 49.56 | 49.54 | scispace.com |

| H | 5.82 | 5.86 | scispace.com | ||

| N | 11.56 | 11.53 | scispace.com | ||

| S | 26.46 | 26.47 | scispace.com |

Future Research Directions for Pyrimidin 2 Yl Thiocyanate Chemistry

Design and Synthesis of Advanced Pyrimidin-2-yl Thiocyanate (B1210189) Architectures

The synthesis of pyrimidin-2-yl thiocyanate and its derivatives is foundational to exploring their chemistry. While direct synthesis of the parent compound is a key starting point, future research will focus on creating more complex and functionally diverse architectures.

Advanced Synthetic Routes: Future synthetic strategies will likely move beyond traditional methods to incorporate more efficient and versatile techniques. A promising area is the direct C-H thiocyanation of pyrimidine (B1678525) rings. Research on related heterocycles, such as pyrrolo[2,3-d]pyrimidines, has demonstrated the feasibility of K₂S₂O₈-promoted direct thiocyanation with ammonium (B1175870) thiocyanate, a method that could be adapted for pyrimidines. acs.org Another effective "metal-free" approach involves the electrooxidative C-H thiocyanation of aminopyrazoles, which are precursors to condensed pyrimidine systems like pyrazolo[1,5-a]pyrimidines. mdpi.com This electrochemical method avoids harsh reagents and offers a green alternative for synthesizing thiocyanated pyrimidine precursors. mdpi.com

Building Complex Scaffolds: The this compound core can be elaborated into more complex structures. One established pathway involves the reaction of 2-aminopyrimidine (B69317) derivatives with thiocyanate salts to form intermediates that can be further modified. For instance, 2-aminopyrimidines can be treated with acyl isothiocyanates (generated from potassium thiocyanate) to produce pyrimidine-linked acyl thiourea (B124793) derivatives. nih.gov Similarly, 2-hydrazinopyrimidines react with potassium thiocyanate to yield 1-(pyrimidin-2-yl)thiosemicarbazides, which are valuable building blocks for other heterocyclic systems. researchgate.net Future work could explore one-pot tandem reactions where the pyrimidine ring is first formed and then immediately thiocyanated and cyclized to create complex polycyclic systems, such as thieno[2,3-d]pyrimidines or thiazolo[3,2-a]pyrimidines. rjlbpcs.comgrafiati.com

Exploration of Novel Reactivity Pathways and Transformations

The thiocyanate group is an ambident nucleophile, offering multiple reaction pathways. Future research will aim to uncover and control novel transformations of this compound.

Cyclization and Annulation Reactions: A primary area of exploration is the use of the thiocyanate group as a linchpin for building fused heterocyclic systems. The reaction of this compound derivatives with nucleophiles can trigger intramolecular cyclizations. For example, the Hantzsch condensation of 1-(pyrimidin-2-yl)thiosemicarbazides (derived from thiocyanate) with α-haloketones produces thiazole-fused pyrimidines. researchgate.net Future investigations could expand this to a wider range of binucleophiles to construct novel fused systems like pyrimido[2,1-b]thiadiazines or other unique polyheterocyclic frameworks. The reaction of the thiocyanate group with active methylene (B1212753) compounds is another fertile ground for exploration, potentially leading to the synthesis of functionalized thiazolidinone or other five-membered heterocycles attached to the pyrimidine ring. sciensage.info

Tandem Reactions: Developing tandem reactions that form multiple bonds in a single operation is a key goal for synthetic efficiency. Future studies could design processes where this compound participates in cycloaddition reactions or multicomponent reactions. For example, its reaction with nitrile imines could lead to the formation of nih.govCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[4,3-a]pyrimidine derivatives. orientjchem.org Exploring its reactivity in [3+2] or [4+2] cycloadditions could unveil pathways to novel spirocyclic or fused pyrimidine architectures.

Advanced Computational Modeling for Structure-Function Relationships

To accelerate the discovery of new applications, advanced computational methods will be indispensable for understanding the structure-function relationships of this compound derivatives.

Predictive Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling will be crucial. By analyzing a dataset of related pyrimidine derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models can be built to predict the biological activity of newly designed compounds. researchgate.net These models provide graphical contour maps that highlight which structural features (steric, electrostatic, hydrophobic) are critical for activity, guiding the synthesis of more potent molecules. researchgate.net